Cas no 1247376-49-3 (3-(1H-Imidazol-1-YL)propane-1-thiol)

3-(1H-Imidazol-1-YL)propane-1-thiol is a versatile heterocyclic thiol compound featuring an imidazole moiety linked to a propylthiol group. Its bifunctional structure, combining a nucleophilic thiol group with the electron-rich imidazole ring, makes it valuable in coordination chemistry, surface modification, and polymer science. The thiol group enables strong binding to metal surfaces, facilitating applications in self-assembled monolayers (SAMs) and nanoparticle functionalization. Meanwhile, the imidazole ring provides additional coordination sites for metal ions or hydrogen bonding interactions. This compound is particularly useful in catalysis, bio-conjugation, and materials science due to its dual reactivity and stability under a range of conditions. Its well-defined structure ensures reproducibility in synthetic and surface chemistry applications.
3-(1H-Imidazol-1-YL)propane-1-thiol structure
1247376-49-3 structure
商品名:3-(1H-Imidazol-1-YL)propane-1-thiol
CAS番号:1247376-49-3
MF:C6H10N2S
メガワット:142.221999645233
MDL:MFCD14679074
CID:5216388
PubChem ID:20065721

3-(1H-Imidazol-1-YL)propane-1-thiol 化学的及び物理的性質

名前と識別子

    • 3-(1H-IMIDAZOL-1-YL)PROPANE-1-THIOL
    • 3-imidazol-1-ylpropane-1-thiol
    • 1H-Imidazole-1-propanethiol
    • 3-(1H-Imidazol-1-YL)propane-1-thiol
    • MDL: MFCD14679074
    • インチ: 1S/C6H10N2S/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2
    • InChIKey: QODYVWRXWOBHIS-UHFFFAOYSA-N
    • ほほえんだ: SCCCN1C=NC=C1

計算された属性

  • せいみつぶんしりょう: 142.056
  • どういたいしつりょう: 142.056
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 77.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 18.8

3-(1H-Imidazol-1-YL)propane-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-99988-0.25g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
0.25g
$438.0 2025-02-21
Enamine
EN300-99988-0.5g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
0.5g
$691.0 2025-02-21
Enamine
EN300-99988-0.05g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
0.05g
$205.0 2025-02-21
Enamine
EN300-99988-10.0g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
10.0g
$3807.0 2025-02-21
Enamine
EN300-99988-0.1g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
0.1g
$306.0 2025-02-21
Enamine
EN300-99988-2.5g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90.0%
2.5g
$1735.0 2025-02-21
Enamine
EN300-99988-5g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90%
5g
$2566.0 2023-09-01
Enamine
EN300-99988-1g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90%
1g
$884.0 2023-09-01
Enamine
EN300-99988-10g
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90%
10g
$3807.0 2023-09-01
1PlusChem
1P019UIF-500mg
3-(1H-imidazol-1-yl)propane-1-thiol
1247376-49-3 90%
500mg
$916.00 2024-07-10

3-(1H-Imidazol-1-YL)propane-1-thiol 関連文献

3-(1H-Imidazol-1-YL)propane-1-thiolに関する追加情報

Recent Advances in the Study of 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) in Chemical Biology and Pharmaceutical Research

The compound 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and material science. This thiol-functionalized imidazole derivative exhibits unique chemical properties that make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. Recent studies have explored its potential as a ligand for metal coordination, a linker for protein modification, and a precursor for the development of targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(1H-Imidazol-1-YL)propane-1-thiol as a key intermediate in the synthesis of small molecule inhibitors targeting protein-protein interactions. The researchers utilized its thiol group for selective conjugation with maleimide-containing warheads, enabling the creation of potent and selective inhibitors for challenging biological targets. The study reported improved pharmacokinetic properties compared to previous generation compounds, highlighting the importance of this chemical scaffold in drug design.

In the area of bioconjugation chemistry, recent work published in Bioconjugate Chemistry (2024) has shown that 3-(1H-Imidazol-1-YL)propane-1-thiol can serve as an effective linker for antibody-drug conjugates (ADCs). The compound's imidazole moiety provides additional stability to the conjugate while maintaining efficient drug release properties. This dual functionality addresses one of the key challenges in ADC development - balancing stability during circulation with efficient payload release at the target site.

Material science applications have also benefited from research on this compound. A 2024 study in Advanced Materials reported the use of 3-(1H-Imidazol-1-YL)propane-1-thiol as a functional monomer for creating responsive polymer networks. The thiol group participates in cross-linking reactions while the imidazole moiety provides pH-responsive behavior, enabling the development of smart materials with potential applications in drug delivery and biosensing.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 3-(1H-Imidazol-1-YL)propane-1-thiol. A 2023 Organic Process Research & Development publication described a scalable, high-yield synthesis route that addresses previous challenges with purification and stability. This development is particularly significant for industrial applications where large quantities of high-purity material are required.

Looking forward, researchers are exploring the potential of 3-(1H-Imidazol-1-YL)propane-1-thiol in emerging areas such as PROTAC (proteolysis targeting chimera) technology and covalent inhibitor design. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that the compound's unique combination of functional groups may enable novel approaches to targeted protein degradation.

In conclusion, 3-(1H-Imidazol-1-YL)propane-1-thiol (CAS: 1247376-49-3) continues to demonstrate its value as a versatile chemical building block across multiple research domains. The recent studies highlighted in this brief showcase its growing importance in pharmaceutical development, bioconjugation strategies, and advanced material design. As synthetic methodologies improve and novel applications emerge, this compound is likely to remain a focus of innovative research in chemical biology and medicinal chemistry.

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